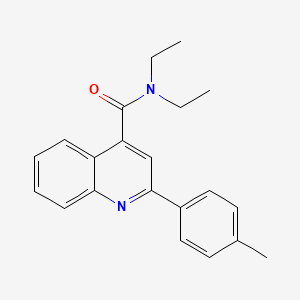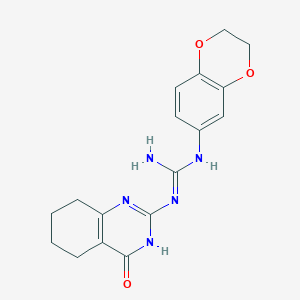
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as DEET, is a commonly used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most widely used insect repellents in the world. DEET is known for its effectiveness in preventing insect bites and the spread of insect-borne diseases such as malaria, dengue fever, and Zika virus. In
Mécanisme D'action
The exact mechanism of action of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by interfering with the olfactory receptors of insects. N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is thought to mask the scent of carbon dioxide and lactic acid, which are both attractive to insects. This makes it difficult for insects to locate their hosts and thus reduces the likelihood of insect bites.
Biochemical and Physiological Effects:
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to have minimal toxicity and is generally considered safe for human use. It is metabolized in the liver and excreted in the urine. Studies have shown that N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide does not cause significant adverse effects on the central nervous system, cardiovascular system, or respiratory system. However, some studies have suggested that N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide may have an effect on the skin, causing irritation or allergic reactions in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is a widely used insect repellent and has been extensively studied for its effectiveness and safety. It is readily available and relatively inexpensive, making it a convenient choice for lab experiments. However, N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide may have variable effects depending on the species of insect being studied, and its effectiveness may be reduced over time due to insect resistance.
Orientations Futures
There are several areas of future research that could be explored regarding N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide. One area of interest is the development of new insect repellents that are more effective and have fewer adverse effects. Another area of interest is the study of the mechanism of action of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide and the development of new insecticides that target the olfactory receptors of insects. Additionally, there is a need for further research on the long-term effects of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide exposure on human health and the environment.
Applications De Recherche Scientifique
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its insect-repelling properties and its safety for human use. It has been used in various scientific research applications such as entomology, epidemiology, and toxicology. N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to be effective in repelling a wide range of insects, including mosquitoes, ticks, and flies. It has also been shown to be effective against insect-borne diseases such as malaria, dengue fever, and Zika virus.
Propriétés
IUPAC Name |
N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-4-23(5-2)21(24)18-14-20(16-12-10-15(3)11-13-16)22-19-9-7-6-8-17(18)19/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWNIBKHXKWOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70980360 | |
| Record name | N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70980360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
CAS RN |
6379-56-2 | |
| Record name | N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70980360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119940.png)
![ethyl (3,5-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119953.png)
![N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
![2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B6119960.png)
![ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6119966.png)

![3-{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6119981.png)

![5-[(2-naphthylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119999.png)
![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
![2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)
![5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6120014.png)
![3-cyclobutyl-5-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6120022.png)
